molecular formula C14H15N3O4 B14640686 DL-N-Acetyl-1-nitrosotryptophan methyl ester CAS No. 53659-33-9

DL-N-Acetyl-1-nitrosotryptophan methyl ester

Cat. No.: B14640686
CAS No.: 53659-33-9
M. Wt: 289.29 g/mol
InChI Key: AGKSTJOYUCWFJZ-ZDUSSCGKSA-N
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Description

DL-N-Acetyl-1-nitrosotryptophan methyl ester is a synthetic compound derived from tryptophan, an essential amino acid This compound is characterized by the presence of an acetyl group, a nitroso group, and a methyl ester group attached to the tryptophan backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DL-N-Acetyl-1-nitrosotryptophan methyl ester typically involves the following steps:

    Acetylation: Tryptophan is first acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

    Nitrosation: The acetylated tryptophan is then subjected to nitrosation using sodium nitrite and hydrochloric acid to introduce the nitroso group.

    Esterification: Finally, the nitrosated compound is esterified using methanol and a strong acid catalyst like sulfuric acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or continuous flow reactors: for acetylation and nitrosation steps.

    Purification techniques: such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

DL-N-Acetyl-1-nitrosotryptophan methyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Reduction: The nitroso group can be reduced to an amino group using reducing agents like sodium borohydride.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride as reducing agents.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products

    Hydrolysis: Produces DL-N-Acetyl-1-nitrosotryptophan and methanol.

    Reduction: Produces DL-N-Acetyl-1-aminotryptophan methyl ester.

    Substitution: Produces various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

DL-N-Acetyl-1-nitrosotryptophan methyl ester has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential role in modulating biological pathways involving tryptophan metabolism.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of DL-N-Acetyl-1-nitrosotryptophan methyl ester involves:

    Molecular Targets: It interacts with enzymes involved in tryptophan metabolism, such as tryptophan hydroxylase and indoleamine 2,3-dioxygenase.

    Pathways: Modulates pathways related to serotonin and kynurenine production, which are crucial for various physiological processes.

Comparison with Similar Compounds

Similar Compounds

  • DL-N-Acetyltryptophan methyl ester
  • DL-N-Nitrosotryptophan methyl ester
  • DL-N-Acetyl-1-aminotryptophan methyl ester

Uniqueness

DL-N-Acetyl-1-nitrosotryptophan methyl ester is unique due to the presence of both acetyl and nitroso groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

53659-33-9

Molecular Formula

C14H15N3O4

Molecular Weight

289.29 g/mol

IUPAC Name

methyl (2S)-2-[acetyl(nitroso)amino]-3-(1H-indol-3-yl)propanoate

InChI

InChI=1S/C14H15N3O4/c1-9(18)17(16-20)13(14(19)21-2)7-10-8-15-12-6-4-3-5-11(10)12/h3-6,8,13,15H,7H2,1-2H3/t13-/m0/s1

InChI Key

AGKSTJOYUCWFJZ-ZDUSSCGKSA-N

Isomeric SMILES

CC(=O)N([C@@H](CC1=CNC2=CC=CC=C21)C(=O)OC)N=O

Canonical SMILES

CC(=O)N(C(CC1=CNC2=CC=CC=C21)C(=O)OC)N=O

Origin of Product

United States

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